

BI-1347: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: BI-1347

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **BI-1347**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, Cyclin-Dependent Kinase 19 (CDK19). The information presented is intended to assist researchers in evaluating **BI-1347**'s suitability for their studies by providing objective performance data and detailed experimental methodologies.

Executive Summary

BI-1347 is a highly selective, orally active small molecule inhibitor of CDK8 and CDK19.[1] Kinase profiling studies have demonstrated its exquisite selectivity, with a more than 300-fold greater potency for CDK8/19 over a large panel of other kinases.[2] This high degree of selectivity minimizes the potential for off-target effects, making **BI-1347** a valuable tool for investigating the biological functions of CDK8 and CDK19 in various pathological conditions, including cancer.

Data Presentation: Kinase Selectivity Profile of BI-1347

The following table summarizes the inhibitory activity of **BI-1347** against its primary targets and a selection of other kinases. The data highlights the compound's potent and specific inhibition of CDK8 and CDK19.

Kinase Target	BI-1347 IC50 (nM)	Comparator Compound(s)	Comparator IC50 (nM)
Primary Targets			
CDK8	1.1 - 1.8[1][2][3]	Cortistatin A[4]	15
CDK19	1.7		
Selected Off-Targets			
CDK11	1.7		
MLCK	531		
AURKB	809		
FLT3	1360		
ICK	2390		
STK16	3550		
CDK1, 2, 4, 6, 7, 9	>1000 (No inhibition observed at 1µM)[2][5]		
Broad Kinase Panel			
326 Kinase Panel	Only CDK8 and CDK19 inhibited with IC50 < 1µM[2]		

Note: IC50 values can vary slightly between different assays and experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A common and robust method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a widely used method for determining the IC₅₀ values of an inhibitor against a panel of kinases using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Materials:

- Purified recombinant kinases (large panel)
- Specific peptide or protein substrates for each kinase
- Test inhibitor (e.g., **BI-1347**) stock solution (typically in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ -³³P]ATP or [γ -³²P]ATP (radiolabeled ATP)
- Unlabeled ATP solution
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

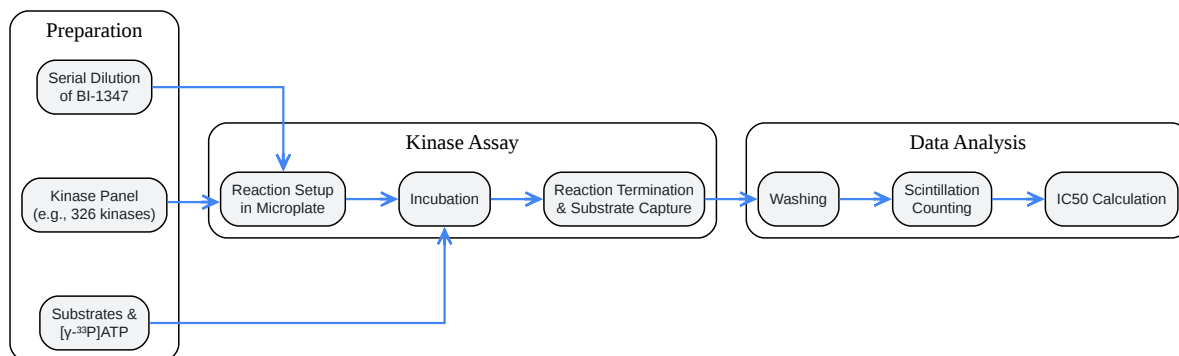
Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 μ M, with 10-point, 3-fold serial dilutions.
- **Reaction Setup:** In a microplate, add the kinase reaction buffer.
- Add the appropriate amount of the specific kinase to each well.
- Add the serially diluted inhibitor or DMSO (as a vehicle control) to the wells.

- Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
- Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The final ATP concentration should ideally be at or near the K_m for each respective kinase to ensure accurate IC_{50} determination.[\[6\]](#)
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is washed away.
- Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-incorporated radiolabeled ATP.
- Signal Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

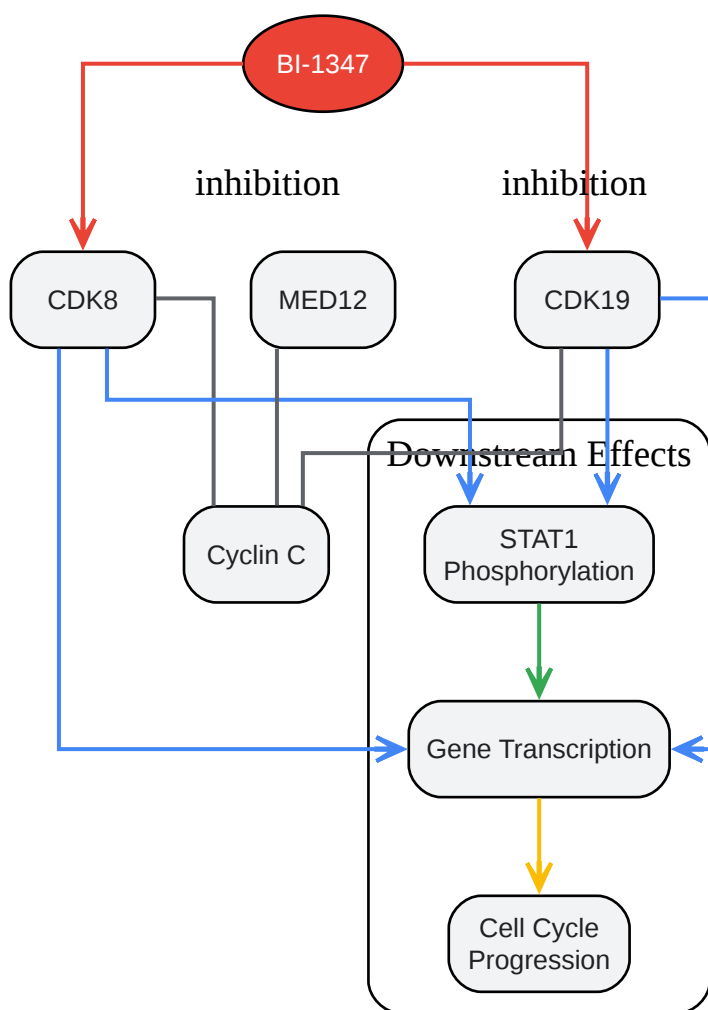
Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the signaling context of **BI-1347**.



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Caption: Experimental workflow for kinase selectivity profiling.



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Caption: Simplified CDK8/19 signaling pathway and the inhibitory action of **BI-1347**.

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